N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a phenylbutanamide backbone
Mechanism of Action
Target of Action
Compounds with similar structures, such as chlorpheniramine , are known to target histamine-H1 receptors, which play a crucial role in allergic reactions .
Mode of Action
Similar compounds like chlorpheniramine are known to bind to the histamine h1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
It’s worth noting that related compounds like chlorpheniramine are involved in the histaminergic signaling pathway , which plays a significant role in allergic reactions.
Pharmacokinetics
Compounds with similar structures, such as chlorpheniramine, are known to be rapidly and completely absorbed, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to the alleviation of symptoms associated with conditions like allergies by blocking the action of histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process often involves recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)maleimide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-3-15(14-9-5-4-6-10-14)19(22)21-13-18(23-2)16-11-7-8-12-17(16)20/h4-12,15,18H,3,13H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGAVYWLAAXUGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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